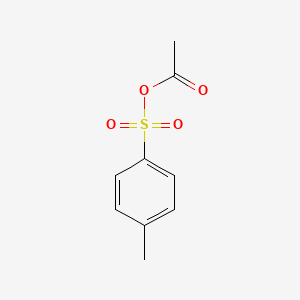

2-Azido-1,3,5-trichlorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "2-Azido-1,3,5-trichlorobenzene" often involves multistep chemical reactions, including azidation and chlorination processes. For instance, compounds with azide groups and chlorinated benzene rings can be synthesized through selective thermolysis of azide groups in specific conditions, indicating a potential pathway for synthesizing "2-Azido-1,3,5-trichlorobenzene" (Chapyshev, 2003)(Chapyshev, 2003).

Molecular Structure Analysis

The molecular structure of chlorinated benzene derivatives has been extensively studied. For example, the molecular structure of 1,2,3-trichlorobenzene was determined using gas electron diffraction and NMR, providing insights into bond lengths, valence angles, and symmetry, which are critical for understanding the structural characteristics of "2-Azido-1,3,5-trichlorobenzene" (Blake et al., 1990)(Blake et al., 1990).

Chemical Reactions and Properties

Azobenzenes, which share similarities with azido-substituted benzene compounds, undergo various chemical reactions, including isomerization and coupling reactions, highlighting the reactivity of azido groups in such compounds (Merino, 2011)(Merino, 2011). These reactions are essential for understanding the chemical behavior of "2-Azido-1,3,5-trichlorobenzene".

Physical Properties Analysis

The study of similar compounds, such as 2,4,6-triazido-3-chloro-5-trifluoromethylpyridine, provides insights into the nonplanar molecular structure and the rotation barrier of azido groups, which are significant for assessing the physical properties of "2-Azido-1,3,5-trichlorobenzene" (Aldoshin et al., 2008)(Aldoshin et al., 2008).

Chemical Properties Analysis

The chemical properties of azido-substituted compounds, including their reactivity and interactions with other chemical entities, are crucial for their potential applications. The selective thermolysis of azide groups and the synthesis of azobenzenes illustrate the chemical versatility and potential reactivity of compounds like "2-Azido-1,3,5-trichlorobenzene" (Chapyshev, 2003; Merino, 2011)(Chapyshev, 2003)(Merino, 2011).

Wissenschaftliche Forschungsanwendungen

Applications in Polymer Chemistry and Organic Synthesis

1,3,5-Trichloro-2,4,6-trifluorobenzene, a compound closely related to 2-Azido-1,3,5-trichlorobenzene, undergoes selective defluorination and azidation to form 1,3,5-triazido-2,4,6-trichlorobenzene, which is used as a photoactive cross-linking reagent in polymer chemistry. These triazides are significant for their potential use in organic synthesis and in the photochemical creation of novel organic magnetic materials (Chapyshev & Chernyak, 2013).

Catalytic Oxidation of Chlorinated Benzenes

The catalytic oxidation behavior of chlorinated benzenes, including 1,3,5-trichlorobenzene, was studied to understand the influence of molecular structure on the oxidation rates. This research is crucial for developing technologies for the degradation of pollutants like chlorinated benzenes (Wang et al., 2015).

Magnetic Materials and High-Energy Applications

A unique azido-cobalt(ii) compound was synthesized, featuring slow magnetic relaxation behavior and high-energy characteristics. It’s notable for its satisfactory detonation properties, high nitrogen content, and potential as an environmentally friendly high-energy material. This compound also aids in the thermal decomposition of certain substances, showing its versatility in advanced material applications (Ma et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-azido-1,3,5-trichlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSMLRAMCCMGQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210292 |

Source

|

| Record name | Benzene, 2-azido-1,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1,3,5-trichlorobenzene | |

CAS RN |

61371-35-5 |

Source

|

| Record name | Benzene, 2-azido-1,3,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061371355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-azido-1,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)

![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)